molecular formula C18H16N2O4S B352488 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid CAS No. 1008004-79-2

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B352488
CAS No.: 1008004-79-2
M. Wt: 356.4g/mol
InChI Key: YEUSDYQLFQOGIW-UHFFFAOYSA-N
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Description

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a p-tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes, followed by a reaction with 4-(bromomethyl)benzoic acid. The reaction is often carried out in the presence of a base such as potassium carbonate in a refluxing solvent like acetone . The product is then purified through acidification and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of microwave irradiation and nano-catalysis, are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted benzoic acid derivatives. These products often exhibit enhanced biological activities and are of interest for further medicinal chemistry studies .

Mechanism of Action

The mechanism of action of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit topoisomerase IV and DNA gyrase, leading to antibacterial effects . Additionally, it may interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic and inflammatory pathways .

Comparison with Similar Compounds

Biological Activity

4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid, also known by its CAS number 1008004-79-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}N2_2O4_4S, with a molecular weight of 356.4 g/mol. Its structure includes a thiazolidine ring and a benzoic acid moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18_{18}H16_{16}N2_2O4_4S
Molecular Weight356.4 g/mol
CAS Number1008004-79-2

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The presence of the thiazolidine structure is crucial for this activity, as it interacts with microbial enzymes and disrupts their function .

2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has been shown to activate apoptotic pathways by modulating various signaling cascades involved in cell survival and death .

3. Anti-inflammatory Effects
The thiazolidine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition
The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it has been noted to inhibit cathepsins, which are proteases involved in various cellular processes including apoptosis and inflammation .

2. Modulation of Signaling Pathways
The interaction of this compound with cellular signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells while suppressing inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity : A comparative study involving thiazolidine derivatives showed that compounds with similar structural motifs exhibited enhanced anticancer activity against various cell lines, suggesting that modifications to the thiazolidine core could further improve efficacy .
  • Antimicrobial Testing : In vitro assays demonstrated that certain thiazolidine derivatives significantly inhibited the growth of bacterial strains, supporting the notion that structural features play a critical role in antimicrobial potency.

Properties

IUPAC Name

4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSDYQLFQOGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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